Bortezomib

Description

Properties

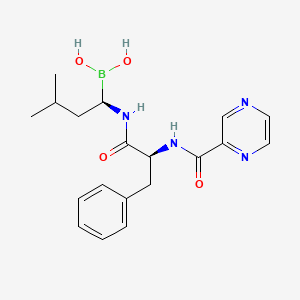

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040980 | |

| Record name | Bortezomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORTEZOMIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Powder | |

CAS No. |

179324-69-7 | |

| Record name | Bortezomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bortezomib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bortezomib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bortezomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORTEZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORTEZOMIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139-143 | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Genesis of a Groundbreaking Cancer Therapy: A Technical Guide to the Discovery and Development of Bortezomib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and development of bortezomib (Velcade®), the first-in-class proteasome inhibitor that revolutionized the treatment of multiple myeloma and other hematological malignancies. We will delve into the core scientific principles, preclinical validation, and clinical evaluation that underpinned its journey from a laboratory curiosity to a cornerstone of modern oncology.

The Dawn of a New Therapeutic Target: The Ubiquitin-Proteasome System

The story of this compound is intrinsically linked to the elucidation of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. In the mid-1990s, scientific understanding of the UPS's critical role in regulating cell cycle, proliferation, and apoptosis was rapidly advancing.[1] This intricate pathway tags unwanted or misfolded proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome, a multi-catalytic protease complex.[1][2][3] Researchers hypothesized that inhibiting the proteasome could selectively induce apoptosis in cancer cells, which are often more reliant on this system to maintain their rapid growth and survival.[4][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, dexamethasone, cyclophosphamide and lenalidomide combination for newly diagnosed multiple myeloma: phase 1 results from the multicenter EVOLUTION study - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Preclinical Studies of Bortezomib (PS-341): A Technical Guide

Introduction

Bortezomib (formerly known as PS-341) is a first-in-class, highly selective, and reversible inhibitor of the 26S proteasome.[1] Its development marked a significant advancement in cancer therapy, validating the ubiquitin-proteasome system as a therapeutic target.[2] Initial preclinical studies were pivotal in elucidating its mechanism of action and demonstrating its potent antitumor activity, which provided a strong rationale for its clinical investigation, particularly in multiple myeloma.[3][4][5][6] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its core mechanisms, experimental validation, and quantitative outcomes.

Core Mechanism of Action

This compound, a dipeptidyl boronic acid, exerts its therapeutic effects by targeting the chymotrypsin-like activity of the 20S core of the 26S proteasome.[7][8][9] The proteasome is a critical cellular complex responsible for the degradation of a multitude of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.[10] By inhibiting the proteasome, this compound disrupts cellular homeostasis in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3][4]

Key Signaling Pathways Modulated by this compound

The antitumor effects of this compound are a consequence of the altered degradation of various regulatory proteins. The key pathways affected include:

-

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-κB (NF-κB) is crucial for cell survival and is often constitutively active in cancer cells.[5] Its activation depends on the proteasomal degradation of its inhibitor, IκBα. This compound prevents the degradation of IκBα, thereby blocking NF-κB activation.[1][7][11] This inhibition of NF-κB not only promotes apoptosis but also sensitizes cancer cells to other therapies like chemotherapy and radiation.[1]

-

Induction of Apoptosis: this compound promotes apoptosis through multiple mechanisms:

-

Stabilization of Pro-Apoptotic Proteins: It leads to the accumulation of pro-apoptotic proteins such as p53, Bid, and Bax.[1]

-

Activation of JNK: this compound activates the pro-apoptotic c-Jun-NH2 terminal kinase (JNK).[1]

-

Endoplasmic Reticulum (ER) Stress: It induces the ER stress response, which can trigger apoptosis.[1][7]

-

Upregulation of Death Receptors: Studies in non-small cell lung cancer (NSCLC) cells have shown that this compound upregulates the expression of Death Receptor 5 (DR5), leading to caspase-8-dependent apoptosis and enhanced sensitivity to TRAIL-induced apoptosis.[12][13][14]

-

-

Cell Cycle Dysregulation: The inhibition of the proteasome leads to the stabilization and accumulation of cyclin-dependent kinase inhibitors like p21 and p27.[1] This prevents the cell cycle from progressing, leading to cell cycle arrest, often at the G2-M phase.

-

Anti-Angiogenesis: this compound has been shown to inhibit tumor angiogenesis, partly by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) by bone marrow cells.[1][3][4]

Quantitative Data from Preclinical Studies

The preclinical efficacy of this compound was established through extensive in vitro and in vivo studies across a wide range of cancer types.

Table 1: In Vitro Cytotoxicity of this compound (PS-341) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC3 | Prostate Cancer | 82.6 nM | [15] |

| Various Lung Cancer | Lung Cancer | 0.004 - 0.02 µM | [15] |

| Multiple Myeloma | Multiple Myeloma | ~21.8 nM | [15] |

| NCI-60 Panel | Various Cancers | Average IC50: 3.8 nM | [16] (Value cited from a 60 cell line panel) |

Table 2: In Vivo Efficacy of this compound (PS-341) in Xenograft Models

| Cancer Type | Animal Model | This compound Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Multiple Myeloma | Human plasmacytoma xenograft in beige-nude-xid mice | 0.5 mg/kg or 1.0 mg/kg IV, twice weekly | Significant inhibition, some complete regression | [17] |

| Prostate Cancer | Murine xenograft | 1.0 mg/kg IV, weekly for 4 weeks | 60% | [1] |

| Prostate Cancer | Two murine xenograft models | 1.0 mg/kg IV, every 72 hours for 15 days | 50% and 80% | [1] |

| Pancreatic Cancer | Murine xenograft | 1.0 mg/kg IV or IP, weekly for 4 weeks | 72% and 84% | [1] |

| Pancreatic Cancer | Two murine xenograft models | 1.0 mg/kg IV, biweekly for 2-3 weeks | Significant inhibition in one model | [1] |

| Melanoma | Murine xenograft (in combination with temozolomide) | Not specified for monotherapy; combination led to complete remission | Tumors progressed with either drug alone | [1] |

| Primary Effusion Lymphoma | Direct xenograft in NOD/SCID mice | 0.3 mg/kg, twice weekly for 3 weeks | Significantly extended survival vs. control | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical evaluation of this compound.

Protocol 1: Fluorometric Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.[15][19]

Materials:

-

Cells (treated with or without this compound)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[20]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl₂)[15]

-

Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[15]

-

Protein concentration assay kit (e.g., Bradford assay)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis: Harvest treated and untreated cells. Lyse the cells in proteasome activity assay buffer (e.g., by passing through a 29G needle ten times).[20]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

-

Protein Quantification: Collect the supernatant and determine the protein concentration.[15]

-

Assay Setup: In a 96-well plate, add 20-50 µg of protein lysate to each well. For each sample, prepare a control well with lysate plus a high concentration of a proteasome inhibitor (e.g., 40 µM this compound) to measure non-proteasomal activity.[20][21] Adjust the total volume to 100 µL with Assay Buffer.[15]

-

Reaction Initiation: Add the specific fluorogenic substrate to each well (final concentration 50-100 µM).[15]

-

Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure fluorescence kinetically (e.g., excitation 380 nm, emission 460 nm) for 30-60 minutes.[15][20]

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Subtract the rate of the inhibitor-treated control well from the sample well to determine the specific proteasome activity.[15]

Protocol 2: Western Blotting for Accumulation of Polyubiquitinated Proteins

This protocol is used to qualitatively assess proteasome inhibition by detecting the buildup of proteins tagged for degradation.[15]

Materials:

-

Cell lysates (prepared as above)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-ubiquitin (e.g., FK2 clone)[20]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: Normalize protein concentrations of all lysates. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[15]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by size.[15]

-

Protein Transfer: Transfer the separated proteins to a membrane.[15]

-

Immunoblotting:

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. An accumulation of high molecular weight smeared bands indicates proteasome inhibition.

Protocol 3: Human Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound.[17][19][22]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID, beige-nude-xid)[17][18]

-

Human cancer cell line (e.g., RPMI-8226 for multiple myeloma)[17]

-

Serum-free media and Matrigel (for subcutaneous injection)[22]

-

This compound formulated in a vehicle (e.g., 0.9% saline)[23]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 3 x 10⁷ cells) into the flank of each mouse. For some models, cells can be mixed with Matrigel to improve tumor take rate.[17][22]

-

Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors become measurable (e.g., >100 mm³), randomly assign mice into treatment and control (vehicle) groups.[17]

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous tail vein injection) at a predetermined dose and schedule (e.g., 1 mg/kg, twice weekly).[1][17] The control group receives only the vehicle.

-

Monitoring:

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., histology, proteasome activity assays).[19] Compare tumor growth rates and overall survival between the treatment and control groups to determine efficacy.[17][18]

Visualizations of Pathways and Workflows

Diagram 1: this compound's Mechanism of Action on the NF-κB Pathway

Caption: this compound inhibits the proteasome, preventing IκBα degradation and blocking NF-κB activation.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound using a xenograft model.

Diagram 3: this compound's Pro-Apoptotic Signaling Pathways

Caption: this compound induces apoptosis via multiple signaling pathways converging on caspase activation.

The initial preclinical studies of this compound (PS-341) successfully characterized it as a potent and selective proteasome inhibitor with significant antitumor activity across a broad range of hematologic and solid tumors.[1] The research elucidated its core mechanisms of action, including the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis and cell cycle arrest.[1][2][5] The robust in vitro and in vivo efficacy demonstrated in these foundational studies provided the compelling evidence necessary to advance this compound into clinical trials, ultimately leading to its approval as a cornerstone therapy for multiple myeloma and other malignancies.[1][6][10]

References

- 1. Preclinical evaluation of the proteasome inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Preclinical Discovery and Development of this compound for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCR 20th Anniversary Commentary: Preclinical Study of Proteasome Inhibitor this compound in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical and clinical development of the proteasome inhibitor this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The proteasome inhibitor PS-341 (this compound) up-regulates DR5 expression leading to induction of apoptosis and enhancement of TRAIL-induced apoptosis despite up-regulation of c-FLIP and survivin expression in human NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Combination of proteasome inhibitors this compound and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. BiTE® Xenograft Protocol [protocols.io]

- 23. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]

Bortezomib in Multiple Myeloma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key feature of these malignant plasma cells is the synthesis and secretion of large quantities of monoclonal immunoglobulins, which places a significant burden on the protein homeostasis machinery of the cell.[1][2] This reliance on protein degradation pathways, particularly the ubiquitin-proteasome system, makes MM cells uniquely susceptible to proteasome inhibitors. Bortezomib (formerly PS-341, marketed as Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and remains a cornerstone of therapy.[3][4] This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its potent anti-myeloma effects.

Core Mechanism: Inhibition of the 26S Proteasome

This compound is a reversible and selective inhibitor of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[3][5] Specifically, this compound has a high affinity for the chymotrypsin-like activity site located in the β5 subunit of the 20S catalytic core of the proteasome.[6] By binding to this site, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This disruption of cellular protein homeostasis triggers a cascade of downstream events that collectively contribute to the induction of apoptosis in multiple myeloma cells.[6]

Downstream Cellular Effects and Signaling Pathways

The inhibition of the proteasome by this compound instigates several critical downstream signaling cascades that are central to its anti-myeloma activity.

Disruption of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in the pathogenesis of multiple myeloma by promoting cell proliferation, survival, and drug resistance.[7] In the canonical NF-κB pathway, the inhibitor of κB (IκBα) binds to NF-κB dimers, sequestering them in the cytoplasm.[8] Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[8]

This compound's inhibition of the proteasome prevents the degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state.[7][8] This abrogation of NF-κB signaling is a key mechanism of this compound's action. However, some studies have shown that this compound can, under certain conditions, paradoxically trigger NF-κB activation, suggesting a more complex interplay.[9][10][11] Despite this, the predominant effect in myeloma cells is the inhibition of pro-survival NF-κB signaling.[7]

Induction of the Unfolded Protein Response (UPR) and ER Stress

Myeloma cells, with their high rate of immunoglobulin synthesis, are particularly dependent on the unfolded protein response (UPR) to manage the load of proteins transiting through the endoplasmic reticulum (ER).[1][2] The UPR is a signaling network that aims to restore ER homeostasis upon the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[12]

By inhibiting the proteasome, this compound causes a massive build-up of misfolded and polyubiquitinated proteins that cannot be cleared, leading to severe and unresolved ER stress.[5][13] This terminal ER stress activates the pro-apoptotic arms of the UPR.[12] Key events include:

-

PERK Pathway Activation: Phosphorylation of the PERK kinase leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This attenuates global protein synthesis but paradoxically increases the translation of Activating Transcription Factor 4 (ATF4).[12] ATF4, in turn, upregulates the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[12]

-

IRE1α Pathway Activation: The endonuclease activity of IRE1α splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[1][2] However, under terminal stress, this pathway can also contribute to apoptosis. The level of XBP-1 has been correlated with sensitivity to this compound.[1][2]

-

ATF6 Pathway Activation: Activating Transcription Factor 6 (ATF6) translocates to the Golgi, where it is cleaved to become an active transcription factor that, like XBP1s, induces the expression of ER chaperones.[1]

Ultimately, the sustained activation of these pathways, particularly the induction of CHOP, shifts the cellular balance from pro-survival to pro-apoptotic, leading to cell death.[12]

Induction of Apoptosis

The culmination of this compound-induced cellular stress is the activation of the apoptotic cascade. This occurs through multiple converging mechanisms:

-

Caspase Activation: this compound treatment leads to the enhanced cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[14]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Noxa, PUMA) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critically altered.[14][15] this compound can upregulate pro-apoptotic members like NOXA and downregulate anti-apoptotic proteins.[14]

-

Suppression of Survival Signaling: As previously mentioned, the inhibition of the NF-κB pathway removes a crucial pro-survival signal for myeloma cells.

Effects on the Cell Cycle

This compound disrupts the orderly progression of the cell cycle, primarily by causing a G2/M phase arrest.[16][17] This is due to the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome, such as cyclin B1.[16] The increased levels of these proteins prevent cells from transitioning from the G2 phase into mitosis, ultimately contributing to apoptosis.[16]

Quantitative Data Summary

The sensitivity of multiple myeloma cell lines to this compound can vary. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Exposure Time (h) | Reference |

| MM1S (Wild Type) | 15.2 | 24 | [18] |

| MM1S/R BTZ (Resistant) | 44.5 | 24 | [18] |

| mBM-MSCs | 8.89 | 24 | [19] |

| mBM-MSCs | 6.64 | 48 | [19] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by this compound in RPMI-8226 Cells

| This compound Conc. (nmol/l) | Apoptotic Rate (%) | Reference |

| 0 (Control) | 8.28 ± 0.39 | [20] |

| 20 | 12.08 ± 0.61 | [20] |

| 50 | 35.97 ± 3.11 | [20] |

| 80 | 57.22 ± 5.47 | [20] |

Experimental Protocols

The following section details common methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed myeloma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21]

-

Treat cells with serial dilutions of this compound (e.g., 1-1000 nM) for the desired time period (e.g., 24, 48, 72 hours).[21][22]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[23][24] Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]

-

Methodology:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[21]

-

Harvest cells (including supernatant for suspension cells) and wash with cold phosphate-buffered saline (PBS).[25]

-

Add FITC-conjugated Annexin V and a low concentration of PI to the cell suspension.[15][25]

-

Incubate for 15 minutes at room temperature in the dark.[24]

-

Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[25]

-

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the UPR (p-eIF2α, CHOP) or NF-κB pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the protein of interest.

-

Methodology:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][26]

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[21]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[26]

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-eIF2α or anti-CHOP) overnight at 4°C.[26]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Normalize protein levels to a loading control (e.g., β-actin or GAPDH).

-

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome is used. Cleavage of the substrate by active proteasomes releases a fluorescent molecule, and the resulting increase in fluorescence is proportional to proteasome activity.

-

Methodology:

-

Treat cells with this compound for the desired duration.

-

Lyse cells in a specific proteasome activity assay buffer.[27][28]

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to the cell lysate.

-

Monitor the increase in fluorescence over time at 37°C using a microplate fluorometer (e.g., 380 nm excitation, 460 nm emission).[27][28]

-

Calculate proteasome activity and express it as a percentage of the activity in untreated control cells.

-

Conclusion

This compound exerts its potent anti-myeloma effects through a multi-faceted mechanism of action centered on the inhibition of the 26S proteasome. This primary action leads to the disruption of critical cellular pathways, most notably the pro-survival NF-κB signaling cascade and the induction of terminal ER stress via the Unfolded Protein Response. The convergence of these stress signals culminates in cell cycle arrest and the activation of apoptosis. The profound dependence of multiple myeloma cells on the proteasome for managing their high protein synthesis load provides a clear rationale for the clinical efficacy of this compound in this malignancy. A thorough understanding of these molecular pathways is essential for the continued development of novel therapeutic strategies and for overcoming mechanisms of resistance.

References

- 1. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]

- 3. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in multiple myeloma: systematic review and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces canonical nuclear factor-kappaB activation in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]

- 10. kris.kl.ac.at [kris.kl.ac.at]

- 11. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic induction of apoptosis in multiple myeloma cells by this compound and hypoxia-activated prodrug TH-302, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. This compound potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell cycle exit during this compound‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of this compound on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Network-Based Analysis of this compound Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. kumc.edu [kumc.edu]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Bortezomib: A Technical Guide to a Reversible Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib, marketed under the brand name Velcade®, is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] This dipeptide boronic acid analogue functions as a potent, specific, and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS).[2][4][5] The UPS is a critical cellular machinery responsible for the degradation of a wide array of regulatory proteins, thereby controlling fundamental processes such as cell cycle progression, apoptosis, and signal transduction. By disrupting this pathway, this compound induces cytotoxicity in cancer cells, which are often more reliant on the proteasome for survival and proliferation compared to normal cells. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its impact on key signaling pathways.

Chemical Properties

This compound is an N-protected dipeptide with the chemical name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid.[3] Its structure can be represented as Pyz-Phe-boroLeu, signifying pyrazinoic acid, phenylalanine, and a leucine derivative with a boronic acid replacing the carboxylic acid.[1]

| Property | Value |

| Molecular Formula | C₁₉H₂₅BN₄O₄ |

| Molecular Weight | 384.24 g/mol |

| CAS Number | 179324-69-7 |

| Synonyms | PS-341, Velcade, MG-341 |

Mechanism of Action: Reversible Proteasome Inhibition

The primary mechanism of action of this compound involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core of the 26S proteasome.[4] The boron atom in this compound's structure forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the β5 subunit, thereby blocking its proteolytic activity.[1] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins disrupts cellular homeostasis and triggers several downstream signaling cascades that ultimately lead to apoptosis.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been extensively characterized through various in vitro studies. The following tables summarize key quantitative data, including its binding affinity (Ki) and half-maximal inhibitory concentrations (IC50) in a range of cancer cell lines.

Table 1: Binding Affinity of this compound

| Parameter | Value | Target |

| Ki | 0.6 nM | 20S Proteasome |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Multiple Myeloma | ||

| RPMI-8226 (Dox-sensitive) | Multiple Myeloma | 40 |

| RPMI-8226 (Dox-resistant) | Multiple Myeloma | 20 |

| RPMI-8226 (Mitoxantrone-resistant) | Multiple Myeloma | 20 |

| RPMI-8226 (Melphalan-resistant) | Multiple Myeloma | 30 |

| U266 | Multiple Myeloma | Varies (e.g., used at 3 nM in combination studies) |

| INA-6 | Multiple Myeloma | Varies |

| OPM-2 | Multiple Myeloma | Varies |

| MM.1S | Multiple Myeloma | Varies (e.g., used at 3 nM in combination studies) |

| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | Varies |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 32.8 |

| PC-3 (this compound-resistant) | Prostate Cancer | 346 |

| DU145 | Prostate Cancer | 1600 (at 24h) |

| Other Cancers | ||

| Feline Injection Site Sarcoma (Ela-1) | Sarcoma | 17.46 |

| Feline Injection Site Sarcoma (Hamilton) | Sarcoma | 19.48 |

| Feline Injection Site Sarcoma (Kaiser) | Sarcoma | 21.38 |

| Mantle Cell Lymphoma (JVM-2) | Lymphoma | 18.2 |

| Mantle Cell Lymphoma (Granta-519) | Lymphoma | 31 |

| Mantle Cell Lymphoma (Jeko) | Lymphoma | Varies |

| Mantle Cell Lymphoma (REC-1) | Lymphoma | 60.1 |

Key Signaling Pathways Affected by this compound

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated pathway for protein degradation. It involves two main steps: the tagging of substrate proteins with ubiquitin (ubiquitination) and the subsequent degradation of the tagged proteins by the proteasome. This compound directly targets the latter step.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. This compound [drugfuture.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bortezomib: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action centers on the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition disrupts multiple signaling pathways integral to cancer cell survival, proliferation, and resistance to therapy. This technical guide provides an in-depth overview of this compound's target engagement, validation strategies, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to aid researchers in their study of this important therapeutic agent.

Mechanism of Action: Targeting the Proteasome

This compound is a dipeptidyl boronic acid that selectively and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S core of the 26S proteasome.[1][2] The boron atom in this compound forms a stable complex with the N-terminal threonine residue in the catalytic site of the β5 subunit, effectively blocking its proteolytic activity.[3][4] The ubiquitin-proteasome pathway is essential for the degradation of a multitude of regulatory proteins, including those involved in cell cycle progression, apoptosis, and signal transduction.[5] By inhibiting this pathway, this compound leads to the accumulation of these proteins, triggering a cascade of events that ultimately result in cancer cell death.[2]

Key Signaling Pathways Affected by this compound

The inhibition of the proteasome by this compound has pleiotropic effects on cellular signaling. The primary pathways impacted include:

-

NF-κB Signaling Pathway: In many cancers, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active, promoting cell survival and proliferation.[2] NF-κB is normally sequestered in the cytoplasm by its inhibitor, IκB. The proteasome degrades phosphorylated IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[2] this compound's inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[2][6] However, some studies have shown that in certain contexts, this compound can paradoxically induce NF-κB activation through a complex feedback mechanism.[7][8][9]

-

Apoptosis Induction: this compound promotes apoptosis through both intrinsic and extrinsic pathways.[10] It leads to the accumulation of pro-apoptotic proteins such as p53, p21, and Noxa.[11][12] The stabilization of these proteins triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases, including caspase-8 and caspase-9.[10][13]

-

Unfolded Protein Response (UPR): Cancer cells, particularly multiple myeloma cells, have a high rate of protein synthesis and are thus more susceptible to endoplasmic reticulum (ER) stress.[2][14] By preventing the degradation of misfolded proteins, this compound induces the unfolded protein response (UPR), a cellular stress response.[15][16] Prolonged UPR activation ultimately leads to apoptosis.[12][17]

-

Cell Cycle Arrest: this compound causes cell cycle arrest, primarily at the G2-M phase, by stabilizing cell cycle regulatory proteins like p21 and p27.[5][10]

dot

Figure 1: Simplified diagram of this compound's mechanism of action.

Quantitative Data for this compound

The potency and efficacy of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Inhibitory Constants

| Parameter | Value | Target | Reference |

| Ki | 0.6 nM | 20S Proteasome | [18][19][20] |

| Ki | 1.6 nM | 20S Proteasome | [21] |

| KD | 0.6 nM | Proteasome | [22] |

Table 2: In Vitro Efficacy (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-60 Panel (average) | Various | 7 | [18] |

| PC-3 | Prostate Cancer | 32.8 | [23] |

| This compound-resistant PC-3 | Prostate Cancer | 346 | [23] |

| H460 | Non-small cell lung cancer | 100 | [20] |

| MCF-7 | Breast Cancer | 50 | |

| MM.1S | Multiple Myeloma | <50 | |

| U266 | Multiple Myeloma | <50 | |

| RPMI 8226 | Multiple Myeloma | <50 | |

| Bcl-XL/Myc Mouse Myeloma (595, 589, 638) | Multiple Myeloma | 22 - 32 | [24] |

| DHL-7 | B-cell lymphoma | 6 | [25] |

| DHL-4 | B-cell lymphoma | 25 | [25] |

Experimental Protocols for Target Engagement and Validation

Validating the engagement of this compound with its target and quantifying its downstream effects are crucial for both preclinical and clinical research. The following are detailed protocols for key experiments.

Proteasome Activity Assay

This assay directly measures the enzymatic activity of the proteasome in cell lysates, providing a direct readout of this compound's target engagement.

Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by the proteasome releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), which can be quantified.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[26]

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (for negative control, e.g., a high concentration of this compound)

-

Microplate fluorometer

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Assay Setup:

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

Add the fluorogenic substrate to each well.

-

For negative controls, add a saturating concentration of a proteasome inhibitor.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (slope of the linear portion of the curve).

-

Subtract the rate of the negative control from all other readings.

-

Normalize the proteasome activity to the protein concentration.

-

Plot proteasome activity as a function of this compound concentration to determine the IC50.

-

dot

Figure 2: Experimental workflow for a proteasome activity assay.

Ubiquitination Assay (Immunoblotting)

This assay provides a downstream validation of proteasome inhibition by detecting the accumulation of polyubiquitinated proteins.

Principle: Cells are treated with this compound, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting using an antibody that recognizes polyubiquitin chains.

Materials:

-

Cells of interest

-

This compound

-

RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin (e.g., K48-linkage specific polyubiquitin antibody)[28]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound at various concentrations and time points.

-

Cell Lysis: Lyse cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary anti-ubiquitin antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate and image the blot.

-

A smear of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.

-

Cell Viability Assay

This assay measures the cytotoxic effect of this compound on cancer cells.

Principle: A variety of methods can be used, such as MTT or WST-1 assays, which measure metabolic activity, or CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)[24]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.

-

Measurement: Read the absorbance or luminescence on a microplate reader.

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control wells.

-

Plot cell viability as a function of this compound concentration and use a non-linear regression model to calculate the IC50 value.[24]

-

Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound.

Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis:

-

Gate the cell populations based on their fluorescence signals:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Quantify the percentage of cells in each quadrant.

-

dot

Figure 3: Key signaling pathways affected by this compound.

In Vivo Models for Efficacy and Target Validation

In vivo studies are essential to confirm the therapeutic potential of this compound.

Xenograft Models

Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[29][30] Tumor growth is monitored over time in response to this compound treatment.[18][31]

-

Treatment Regimen: this compound is typically administered intravenously or intraperitoneally at doses ranging from 0.3 to 1.0 mg/kg.[30][31]

-

Efficacy Readouts: Tumor volume, overall survival, and body weight are monitored.[30]

-

Target Validation: Tumors can be harvested at the end of the study for analysis of proteasome activity, ubiquitination, and apoptosis markers by the methods described above.

Disseminated Disease Models

For hematological malignancies like multiple myeloma, disseminated disease models are more clinically relevant.[29] Cancer cells are injected intravenously, and disease progression is monitored using techniques like bioluminescence imaging (BLI).[29][31]

Conclusion

This compound's well-defined mechanism of action, potent anti-cancer activity, and established clinical efficacy make it a paradigm for targeted cancer therapy. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate this compound's target engagement, validate its downstream effects, and explore its therapeutic potential in various cancer models. A thorough understanding of these technical aspects is critical for the continued development of proteasome inhibitors and for optimizing their use in the clinic.

References

- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dynamic Effect of this compound on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits PKR-like endoplasmic reticulum (ER) kinase and induces apoptosis via ER stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. selleckchem.com [selleckchem.com]

- 19. TargetMol [targetmol.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The proteasome inhibitor this compound acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Proteasome activity assay [bio-protocol.org]

- 28. This compound | Cell Signaling Technology [cellsignal.com]

- 29. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET | springermedizin.de [springermedizin.de]

In Vitro Anti-Cancer Mechanisms of Bortezomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib (formerly known as PS-341, marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3][4] Its primary mechanism of action is the potent and reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading proteins involved in cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides an in-depth technical overview of the core anti-cancer effects of this compound as demonstrated in in vitro studies, focusing on its molecular mechanisms, experimental validation, and the key signaling pathways it modulates.

Core Mechanism: Inhibition of the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is the principal system for regulated intracellular protein degradation in eukaryotic cells.[8] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 26S proteasome complex.[9] this compound specifically and reversibly inhibits the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome.[4][6] This inhibition prevents the breakdown of targeted proteins, leading to their accumulation and disrupting downstream cellular processes, ultimately culminating in cancer cell death.[6]

Induction of Apoptosis

One of the most significant anti-cancer effects of this compound is the robust induction of apoptosis. This programmed cell death is triggered through multiple interconnected mechanisms.

Molecular Mechanism: this compound-induced apoptosis is mediated by the activation of caspase-dependent pathways.[10] The accumulation of pro-apoptotic proteins, a direct consequence of proteasome inhibition, is a key initiating event. In various cancer cell lines, this compound treatment leads to:

-

Upregulation of Pro-Apoptotic Proteins: A marked increase in the expression of the BH3-only protein Noxa is a critical event in several cancer types.[5][11] This is often accompanied by the activation of other pro-apoptotic Bcl-2 family members like Bak and Bax.[5][12]

-

Activation of Caspases: The accumulation of pro-apoptotic signals triggers the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c.[12] This subsequently activates a caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3.[10][12] Activation of caspase-12, an indicator of ER stress-mediated apoptosis, has also been observed.[10]

-

Cleavage of PARP: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10][13]

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay | Reference |

| Y79 | Retinoblastoma | 10 | 24 | MTT | [10] |

| WERI-Rb1 | Retinoblastoma | 4.4 | 24 | MTT | [10] |

| HUVEC | Endothelial | 2 | Not Specified | MTT | [14] |

| TC-71, TC-32, SK-N-MC, A4573, GRIMES | Ewing's Sarcoma | 20 - 50 | Not Specified | Not Specified | [3][13] |

| Daoy | Medulloblastoma | <10 | 48 | Viability Assay | [12] |

| A-375 | Melanoma | ~50 | 24 / 72 | Annexin V | [15] |

| DLD-1 | Colon Cancer | 25 - 50 | 48 | Apoptosis Assay | [9] |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[16]

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold phosphate-buffered saline (PBS) and centrifuge again. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Arrest

This compound disrupts the orderly progression of the cell cycle, primarily causing an arrest in the G2/M phase.[1][15][17][18]

Molecular Mechanism: The cell cycle is tightly regulated by the cyclical synthesis and degradation of proteins, particularly cyclins. The proteasome is essential for the timely degradation of these regulatory proteins. This compound-mediated proteasome inhibition leads to the stabilization and accumulation of key cell cycle inhibitors.

-

Accumulation of CDK Inhibitors: this compound treatment increases the levels of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which prevent entry into the next phase of the cell cycle.[3][12][13]

-

G2/M Arrest: The arrest at the G2/M transition is a prominent feature.[1][14][15] This is associated with the accumulation of cyclin B1 and inhibition of cdc2 kinase activity, which is essential for mitotic entry.[14] In some cancer cells, this arrest is mediated by the activation of the ATM-CHK1 pathway in response to increased reactive oxygen species (ROS).[1]

Quantitative Data: this compound-Induced Cell Cycle Arrest

| Cell Line | Cancer Type | Treatment | % G2/M Phase (Control) | % G2/M Phase (Treated) | Reference |

| A-375 | Melanoma | 50 nM for 24h | ~15% | ~40% | [15] |

| HEL | Acute Myeloid Leukemia | 50 nM for 24h | 11.5% | 31.9% | [18] |

| A4573 | Ewing's Sarcoma | 7.5 ng/ml for 16h | 38.5% (S+G2/M) | 78.0% (S+G2/M) | [13] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, and cell cycle phases are determined using modeling software.

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to interfere with critical pro-survival signaling pathways within cancer cells.

Inhibition of the NF-κB Pathway

Molecular Mechanism: The Nuclear Factor-kappa B (NF-κB) transcription factor family plays a crucial role in promoting cancer cell proliferation, survival, and inflammation.[9] In many cancers, the NF-κB pathway is constitutively active. In the canonical pathway, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.[4][9] this compound blocks the degradation of IκB, leading to its accumulation and the sequestration of NF-κB in the cytoplasm, thereby inhibiting its pro-survival function.[9][10][19] It is noteworthy that in some cellular contexts, this compound has been reported to paradoxically activate NF-κB, highlighting the complexity of its effects.[20][21][22]

Experimental Protocol: Western Blot for IκBα Degradation

-

Cell Culture and Stimulation: Culture cells and treat with this compound for a short period (e.g., 30-60 minutes) prior to stimulation with an NF-κB activator like TNF-α (e.g., 10 ng/mL).

-

Protein Extraction: Lyse the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes) using RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against IκBα. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescence substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. In untreated, stimulated cells, the IκBα band will disappear and then reappear. In this compound-treated cells, the IκBα band will remain stable, demonstrating inhibition of degradation.

Induction of the Unfolded Protein Response (UPR)

Molecular Mechanism: Cancer cells, particularly secretory types like multiple myeloma, have high rates of protein synthesis and are reliant on the ER for protein folding.[6][23] By blocking the proteasome, this compound prevents the degradation of misfolded proteins, leading to their accumulation in the ER—a condition known as ER stress.[6][9] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis but which can trigger apoptosis if the stress is prolonged or severe.[23][24] this compound treatment induces key UPR markers, including:

-

GRP78/BiP: An ER chaperone protein whose upregulation is a hallmark of ER stress.[24][25]

-

PERK, IRE1α, ATF4: These are sensors and transducers of the UPR pathways. This compound induces their phosphorylation (activation) and expression.[23][24][25]

-

CHOP/GADD153: A pro-apoptotic transcription factor induced by sustained ER stress.[23][24][25]

Experimental Protocol: Western Blot for UPR Markers

The protocol is identical to that for IκBα, but using primary antibodies specific for UPR markers such as GRP78, CHOP, phospho-PERK, and phospho-IRE1α.

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties, targeting the formation of new blood vessels that tumors require for growth and metastasis.[26][27][28]

Molecular Mechanism: The anti-angiogenic effects are twofold:

-

Direct Effects: this compound directly inhibits the proliferation, migration, and tube-forming capacity of endothelial cells (such as HUVECs) in a dose-dependent manner.[14][26][27][28]

-

Indirect Effects: this compound reduces the secretion of key pro-angiogenic cytokines, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6), from the cancer cells themselves, thereby diminishing the stimulation of nearby endothelial cells.[26][28]

Quantitative Data: In Vitro Anti-Angiogenic Effects

| Cell Type | Effect Measured | Treatment | Result | Reference |

| MMECs | Chemotaxis (Migration) | 10 nM | IC50 for migration | [27] |

| MMECs | Morphogenesis | 7.5 nM | Almost complete inhibition of capillary formation | [27] |

| HUVECs | Proliferation | 2 nM | IC50 for growth inhibition | [14] |

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel (a basement membrane extract) and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in media containing low serum.

-

Treatment: Add various concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Visualization and Analysis: Observe the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using imaging software.

Overcoming Drug Resistance

In vitro studies have demonstrated that this compound can be effective against cancer cells that have developed resistance to conventional chemotherapy. It has shown efficacy in cell lines with p53 mutations and high expression of the P-glycoprotein multi-drug resistance transporter.[2] Furthermore, this compound exhibits synergistic or additive effects when combined with other chemotherapeutic agents, such as purine nucleoside analogues, in leukemia cells, providing a basis for combination therapies.[7][29]

Conclusion

In vitro studies have comprehensively delineated the multifaceted anti-cancer effects of this compound. Its core function as a proteasome inhibitor triggers a cascade of events, including the induction of apoptosis, G2/M cell cycle arrest, and potent anti-angiogenic effects. By disrupting critical pro-survival pathways like NF-κB and inducing terminal ER stress through the UPR, this compound effectively dismantles the cellular machinery that cancer cells rely on for their growth and survival. This detailed understanding of its in vitro mechanisms continues to inform its clinical application and the development of next-generation proteasome inhibitors.

References

- 1. This compound induces G2-M arrest in human colon cancer cells through ROS-inducible phosphorylation of ATM-CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of this compound against chemoresistant neuroblastoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome inhibitor this compound induces cell cycle arrest and apoptosis in cell lines derived from Ewing's sarcoma family of tumors and synergizes with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]